Edaglitazone sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

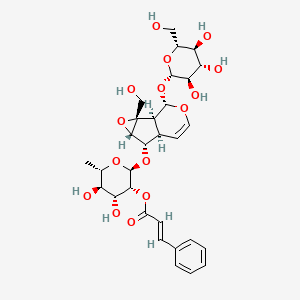

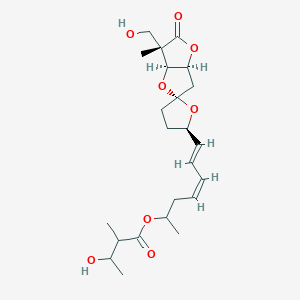

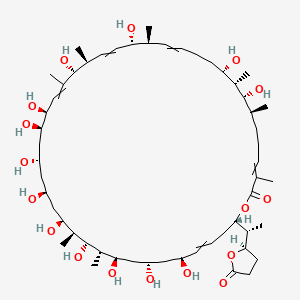

Edaglitazone Sodium is the sodium salt form of edaglitazone, an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic activity. Edaglitazone also appears to lower triglyceride and free fatty acid levels.

Aplicaciones Científicas De Investigación

1. Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Edaglitazone, a thiazolidinedione drug, is a potent PPARγ agonist. A computational study showed that Edaglitazone and Ciglitazone, both PPARγ agonists, have similar orientations within the PPARγ binding site. Their polar heads interact with arm I pocket residues, while their hydrophobic tails are oriented inside arm II or the entrance pocket. Edaglitazone's bulkier and longer tail exhibited additional hydrophobic interactions, explaining its stronger binding to PPARγ supported by binding affinity calculations. This interaction is relevant in lipid metabolism, inflammation, and cardiovascular diseases (Muñoz-Gutiérrez et al., 2017).

2. Antiplatelet Activity

Edaglitazone exhibits significant antiplatelet activity, which could confer a protective cardioprotective role. In comparative studies with Ciglitazone, only Edaglitazone retained its antiplatelet effect at low concentrations. This effect is attributed to the increase in intraplatelet cAMP levels and the prevention of PPARγ secretion, which explains its greater antiplatelet activity (Muñoz-Gutiérrez et al., 2017).

3. Renal and Hormonal Responses

While not directly studying Edaglitazone, research on similar PPARγ agonists like Pioglitazone offers insights into potential effects of Edaglitazone. Pioglitazone, a PPARγ agonist, was observed to have effects on renal and hormonal responses in various studies. These include changes in renal hemodynamics and tubular responses, impacts on plasma renin activity, and sodium retention. Such effects might be indicative of the potential renal and hormonal responses associated with Edaglitazone, given its similar pharmacological profile (Zanchi et al., 2004; Yoshioka et al., 2008).

4. Antitumor Effect

While the direct effect of Edaglitazone on cancer has not been specifically studied, related research on Troglitazone, another PPARγ ligand, showed potent antitumor effects against human prostate cancer both in vitro and in vivo. Given the similar mechanisms of action of these drugs, it's plausible to consider potential antitumor effects for Edaglitazone (Kubota et al., 1998).

Propiedades

Número CAS |

369631-81-2 |

|---|---|

Nombre del producto |

Edaglitazone sodium |

Fórmula molecular |

C24H19N2NaO4S2 |

Peso molecular |

486.5 g/mol |

Nombre IUPAC |

sodium;5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidin-3-ide-2,4-dione |

InChI |

InChI=1S/C24H20N2O4S2.Na/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20;/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28);/q;+1/p-1 |

Clave InChI |

SIIGOZKPQPCNLP-UHFFFAOYSA-M |

SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)[N-]C(=O)S5.[Na+] |

SMILES canónico |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)[N-]C(=O)S5.[Na+] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-](/img/structure/B1260023.png)

![Sodium tetrakis[3,5-bis(2-methoxyhexafluoro-2-propyl)phenyl]borate](/img/structure/B1260032.png)

![(2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1260034.png)